molecular formula C5HF4N B1295328 2,3,5,6-Tetrafluoropyridine CAS No. 2875-18-5

2,3,5,6-Tetrafluoropyridine

Cat. No. B1295328
CAS RN: 2875-18-5
M. Wt: 151.06 g/mol
InChI Key: HWIPMBCMGVXOKN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine (TFPy) is a fluorinated pyridine derivative that has been the subject of various studies due to its unique chemical properties and potential applications in polymer and materials science, as well as in organic synthesis. The presence of fluorine atoms significantly alters the electronic properties of the pyridine ring, making TFPy an interesting building block for the synthesis of more complex fluorinated structures .

Synthesis Analysis

The synthesis of TFPy and its derivatives has been explored through different methods. One approach involves the polycondensation of silylated spirobisindane with TFPy, leading to the formation of soluble ladder polymers under specific conditions . Nickel complexes have been utilized for the selective synthesis of new tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines . Additionally, TFPy can be prepared by nitrosation of hydrazinopyridine or by treating pentafluoropyridine with sodium azide . Another method includes the oxidation of hydrazinopyridine or the reaction of pentafluoropyridine with sodium iodide to produce 4-iodopyridine derivatives .

Molecular Structure Analysis

The molecular structure of TFPy has been extensively studied using X-ray diffraction and theoretical calculations. Charge density studies have revealed differences in the molecular structure compared to non-substituted pyridine, with a focus on intermolecular interactions such as F⋯F, F⋯C, and F⋯H types . Infrared, Raman, and ultraviolet absorption spectra, along with theoretical calculations, have provided insights into the ground and excited electronic states of TFPy, indicating a slightly puckered structure in the excited state .

Chemical Reactions Analysis

TFPy undergoes various chemical reactions that have been investigated in different studies. It can react with nucleophiles, participate in 1,3-dipolar cycloaddition reactions, and undergo thermal decomposition to form nitrogen and other products . The reactivity of TFPy with N-, O-, and S-containing nucleophiles has been explored, showing selective substitution reactions . Additionally, TFPy derivatives have been synthesized through reactions with potassium fluoride, Raney alloy, and sodium methoxide, leading to the formation of carbaldehydes, carboxylic acids, carboxamides, and carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of TFPy and its derivatives have been characterized through various spectroscopic and computational techniques. Comparative thermodynamic properties, vibrational spectral studies, and analyses of molecular orbitals have been conducted to understand the stability, bond strength, and electronic properties of TFPy derivatives . The electron density isosurface with electrostatic potential has provided information on the size, shape, and charge density distribution of the molecules .

Scientific Research Applications

Thermodynamic and Vibrational Studies

2,3,5,6-Tetrafluoropyridine (TFPy) has been the subject of extensive research focusing on its thermodynamic properties and vibrational spectral studies. Selvarani, Balachandran, and Vishwanathan (2014) conducted quantum mechanical calculations to analyze the energies, geometries, and vibrational wave numbers of TFPy. Their research provides valuable insights into molecular stability and bond strength, as well as the charge transfer occurring in the molecule. This research is essential for understanding the fundamental properties of TFPy (Selvarani, Balachandran, & Vishwanathan, 2014).

Charge Density and Crystal Structure Analysis

The charge density distributions and crystal structures of TFPy have been a significant area of research. Stammler, Vishnevskiy, Sicking, and Mitzel (2013) grew crystals of TFPy and analyzed them using X-ray diffraction. Their findings highlight the differences in structures and intermolecular interactions compared to non-substituted pyridine, contributing to a better understanding of its chemical reactivity (Stammler et al., 2013).

Spectroscopic Studies in Ground and Excited States

Investigations into the spectroscopic properties of TFPy, particularly in its ground and excited electronic states, have been conducted. Sheu, Boopalachandran, Kim, and Laane (2015) used infrared and Raman spectra to study the vibrational frequencies of TFPy, complemented by ab initio and density functional theory calculations. Their research provides insights into the structural changes and bonding within TFPy when it is in different electronic states (Sheu, Boopalachandran, Kim, & Laane, 2015).

Chemical Reactivity and Bond Activation

The chemical reactivity and bond activation of TFPy have also been explored. Hatnean and Johnson (2012) studied the C–F activation reactions of TFPy, providing insights into the mechanisms involved in these reactions and the formation of various molecular adducts. This research is crucial for understanding the reactivity of TFPy in various chemical processes (Hatnean & Johnson, 2012).

Safety And Hazards

2,3,5,6-Tetrafluoropyridine is flammable and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to use personal protective equipment and to store it in a well-ventilated place .

Future Directions

The future directions of 2,3,5,6-Tetrafluoropyridine research could involve further exploration of its unique properties and potential applications . There could also be more studies on its synthesis and chemical reactions .

properties

IUPAC Name

2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182930
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoropyridine

CAS RN

2875-18-5
Record name 2,3,5,6-Tetrafluoropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoropyridine
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Synthesis routes and methods

Procedure details

80 g of pentafluoropyridine (Janssen) and 111.5 g of zinc power were added to 560 ml of 20% aqueous ammonia. The resulting mixture was stirred at room temperature for 5 hours, and then gently refluxed to remove water using a Dean-Stark trap, to obtain 60.4 g (yield: 84.5%) of the title compound.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
111.5 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Yield
84.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluoropyridine
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Reactant of Route 6
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Citations

For This Compound
528
Citations
PL Coe, AJ Rees - Journal of Fluorine Chemistry, 2000 - Elsevier
A reliable route to 2,3,4,6-tetrafluoropyridine has been established starting from the readily available 3,5-dichlorotrifluoropyridine by halogen exchange under controlled conditions to …
Number of citations: 20 www.sciencedirect.com
CA Hargreaves, G Sandford, R Slater, DS Yufit… - Tetrahedron, 2007 - Elsevier
Reactions between N,N′-dimethylethylene diamine and a range of 2,3,5,6-tetrafluoropyridine derivatives provided ready access to the corresponding tetrahydropyrido[2,3-b]pyrazine …
Number of citations: 40 www.sciencedirect.com
RE Banks, RN Haszeldine, IM Young - Journal of the Chemical Society …, 1967 - pubs.rsc.org
Ozonolysis of 2,3,5,6-tetrafluoro-4-propenylpyridine or reduction of 2,3,5,6-tetrafluoropyridine-4-nitrile with Raney alloy–aqueous formic acid yields 2,3,5,6-tetrafluoropyridine-4-…
Number of citations: 8 pubs.rsc.org
JA Christopher, L Brophy, SM Lynn, DD Miller… - Journal of Fluorine …, 2008 - Elsevier
The regiochemistry of nucleophilic substitution of 4-bromo-2,3,5,6-tetrafluoropyridine has been investigated. Efficient, regioselective reactions occur with alkylamine, benzylamine and …
Number of citations: 10 www.sciencedirect.com
HG Stammler, YV Vishnevskiy, C Sicking, NW Mitzel - CrystEngComm, 2013 - pubs.rsc.org
Crystals of 2,3,5,6-tetrafluoropyridine and pentafluoropyridine have been grown by in situ methods in capillaries. The crystal structures of these compounds have been determined by X-…
Number of citations: 14 pubs.rsc.org
RE Banks, RN Haszeldine, E Phillips… - Journal of the Chemical …, 1967 - pubs.rsc.org
2,3,5,6-Tetrafluoro-4-iodopyridine, prepared by oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with …
Number of citations: 22 pubs.rsc.org
K Beyki, R Haydari, MT Maghsoodlou - SpringerPlus, 2015 - Springer
Some pentafluoropyridine derivatives have been synthesized by the reaction of pentafluoropyridine with appropriate C, S and N-nucleophile such as malononitrile, 1-methyl-tetrazole-5-…
Number of citations: 10 link.springer.com
RE Banks, RN Haszeldine, DR Karsa… - Journal of the …, 1969 - pubs.rsc.org
Pentafluoropyridine reacts with potassium hydrosulphide, potassium thiophenoxide, sodium benzenesulphinate, or sodium sulphite in aprotic solvents to yield 2,3,5,6-tetrafluoropyridine…
Number of citations: 16 pubs.rsc.org
RE Banks, JE Burgess, WM Cheng… - Journal of the Chemical …, 1965 - pubs.rsc.org
The preparation and some of the properties of fourteen new fluorinated pyridine derivatives are described. The 4-substituted 2, 3, 5, 6-tetrafluoropyridines 4-X* C, F4N (where X= H, OH, …
Number of citations: 59 pubs.rsc.org
RE Banks, AR Thompson, HS Vellis - Journal of Fluorine Chemistry, 1983 - Elsevier
Anisole and mesitylene couple with tetrafluoropyridine-4-diazonium ion, generated by diazotisation of the corresponding amino-compound in 80% (by weight) aqueous hydrofluoric acid…
Number of citations: 8 www.sciencedirect.com

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